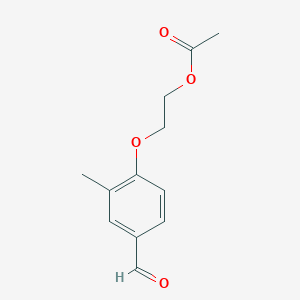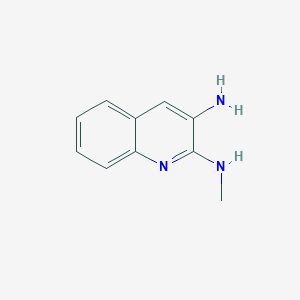
(S)-4-methyl-hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-methyl-hexan-2-one is an organic compound with the molecular formula C7H14O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-4-methyl-hexan-2-one can be synthesized through several methods. One common approach involves the oxidation of (S)-4-methyl-2-hexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding ketone.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-methyl-2-hexyn-1-ol. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-methyl-hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol, (S)-4-methyl-2-hexanol, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The carbonyl group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: (S)-4-Methyl-2-hexanol
Substitution: Various substituted ketones and alcohols
Applications De Recherche Scientifique
(S)-4-methyl-hexan-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways. It serves as a model substrate for investigating the activity of various enzymes.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate. It is explored for its role in the synthesis of biologically active compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (S)-4-methyl-hexan-2-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various chemical reactions, including nucleophilic addition and substitution. The carbonyl group in the compound is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic and biological applications.
Comparaison Avec Des Composés Similaires
(S)-4-methyl-hexan-2-one can be compared with other similar compounds, such as:
4-Methyl-2-pentanone: This compound has a similar structure but lacks the chiral center present in this compound. It is used in similar applications but does not exhibit the same stereochemical properties.
2-Hexanone: Another ketone with a similar carbonyl group, but with a different alkyl chain. It is used in different industrial applications and has distinct chemical properties.
4-Methyl-2-heptanone: This compound has a longer carbon chain and different physical properties. It is used in various chemical reactions and industrial processes.
The uniqueness of this compound lies in its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution studies. Its specific reactivity and applications distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C7H14O |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(4S)-4-methylhexan-2-one |
InChI |
InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3/t6-/m0/s1 |
Clé InChI |
XUPXMIAWKPTZLZ-LURJTMIESA-N |
SMILES isomérique |
CC[C@H](C)CC(=O)C |
SMILES canonique |
CCC(C)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(3-Chloro-phenyl)-pyridin-2-yl]-methanol](/img/structure/B8340812.png)
![N-[2-(4-Bromo-phenyl)-2-hydroxy-propyl]-acetamide](/img/structure/B8340815.png)
![Ethyl N-[(6-bromopyridin-2-yl)methyl]glycinate](/img/structure/B8340834.png)




![3-(4-Methylphenyl-sulfonyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8340869.png)

![3-(2-Methylbenzo[b]furan-5-yl)prop-2-yn-1-ol](/img/structure/B8340882.png)

![4-{2-[(4-Bromophenyl)oxy]ethyl}-piperidine](/img/structure/B8340897.png)

